1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol
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Overview
Description
1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is a chemical compound that features a triazole ring substituted with a 4-fluorophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, often using azides and alkynes in the presence of a copper catalyst.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Addition of the Ethanol Moiety: The ethanol group can be added via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetaldehyde or 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetic acid.
Reduction: Formation of 1-(1-(4-fluorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl)ethanol.
Substitution: Formation of 1-(1-(4-substituted phenyl)-1H-1,2,3-triazol-4-yl)ethanol derivatives.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The ethanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanol: This compound lacks the triazole ring but shares the fluorophenyl and ethanol moieties.
4-Fluorophenethyl alcohol: This compound has a similar structure but with an ethyl chain instead of the triazole ring.
Uniqueness: 1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is unique due to the presence of the triazole ring, which imparts specific chemical properties and biological activities. The combination of the triazole ring with the fluorophenyl and ethanol moieties makes this compound versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYFBLZUNHUHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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